

# Khusimol molecular formula and molecular weight

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## Compound of Interest

Compound Name: *Khusimol*

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## Khusimol: A Technical Guide for Researchers

An In-depth Examination of the Sesquiterpenoid Alcohol **Khusimol**, its Physicochemical Properties, and its Interaction with the Vasopressin V1a Receptor.

This technical guide provides a comprehensive overview of **Khusimol**, a sesquiterpenoid alcohol of interest to researchers in pharmacology and drug development. This document details its molecular characteristics, its known biological target, and relevant experimental methodologies.

## Core Molecular and Physicochemical Data

**Khusimol** is a naturally occurring sesquiterpene alcohol found in vetiver oil.<sup>[1]</sup> Its fundamental properties are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C15H24O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	220.35 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	16223-63-5	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Synonyms	Khusenol, Tricyclovetivenol	
Biological Activity	Competitive inhibitor of the vasopressin V1a receptor	
Inhibition Constant (Ki)	50 $\mu$ M	

## Quantitative Analysis of Khusimol Content in *Vetiveria zizanioides*

The following table presents data on the concentration of **Khusimol** in the roots of *Vetiveria zizanioides* following varied post-harvest drying times. This information is crucial for optimizing extraction protocols.

Drying Time (hours)	Khusimol Content (mg/100g of root)
0	1.95 $\pm$ 0.02
6	2.15 $\pm$ 0.02
12	2.30 $\pm$ 0.03
24	2.81 $\pm$ 0.01
36	1.72 $\pm$ 0.03
48	1.38 $\pm$ 0.02

## Experimental Protocols

Detailed methodologies for the isolation of **Khusimol** and the characterization of its binding affinity to the vasopressin V1a receptor are provided below.

## Isolation of Khusimol from Vetiver Oil

This protocol is adapted from established chromatographic techniques for the purification of **Khusimol** from vetiver essential oil.

Workflow for **Khusimol** Isolation

Caption: Workflow for the isolation of **Khusimol**.

Materials:

- Vetiver essential oil
- Silica gel 60 (for column chromatography)
- TLC plates (Silica gel GF254)
- n-hexane (analytical grade)
- Ethyl acetate (analytical grade)
- Vanillin-sulfuric acid spray reagent
- Standard laboratory glassware for chromatography

Procedure:

- Thin-Layer Chromatography (TLC) Analysis:
  - Dissolve a small amount of vetiver oil in a suitable solvent (e.g., n-hexane).
  - Spot the dissolved oil onto a TLC plate.
  - Develop the plate using various ratios of n-hexane and ethyl acetate to determine the optimal mobile phase for separation. A common starting point is a 9:1 ratio of n-hexane to ethyl acetate.
  - Visualize the separated components by spraying with vanillin-sulfuric acid reagent and heating.

- Column Chromatography:
  - Prepare a chromatography column with silica gel 60 slurried in n-hexane.
  - Load the vetiver oil onto the top of the silica gel bed.
  - Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity.
  - Collect fractions of the eluate.
- Fraction Monitoring and Pooling:
  - Monitor the collected fractions using TLC with the optimized mobile phase.
  - Identify the fractions containing the compound of interest (**Khusimol**) by comparing with a reference standard if available, or by identifying the major component with the expected R<sub>f</sub> value.
  - Pool the fractions that contain pure **Khusimol**.
- Structure Elucidation:
  - Evaporate the solvent from the pooled fractions to obtain the isolated compound.
  - Confirm the identity and purity of the isolated **Khusimol** using Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H-NMR and <sup>13</sup>C-NMR).

## Vasopressin V1a Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of **Khusimol** for the vasopressin V1a receptor.

Workflow for V1a Receptor Binding Assay

Caption: Workflow for a competitive binding assay.

Materials:

- Membrane preparation from HEK-293 cells stably expressing the human vasopressin V1a receptor.
- Radioligand: e.g., [ $^3\text{H}$ ]-Arginine Vasopressin or a selective V1a antagonist radioligand.
- **Khusimol** stock solution and serial dilutions.
- Assay Buffer: 50 mM Tris-HCl, 5 mM  $\text{MgCl}_2$ , 0.1% BSA, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (GF/C).
- Scintillation cocktail.
- 96-well plates.

#### Procedure:

- Membrane Preparation:
  - Thaw the frozen membrane preparation on ice.
  - Resuspend the membranes in assay buffer to a final protein concentration of 20-40  $\mu\text{g}$  per well.
- Assay Setup:
  - In a 96-well plate, set up the following conditions in triplicate:
    - Total Binding: Add membrane preparation, radioligand (at a concentration near its  $K_d$ ), and assay buffer.
    - Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled V1a receptor antagonist (e.g., 1  $\mu\text{M}$  Arginine Vasopressin).
    - Competition: Add membrane preparation, radioligand, and varying concentrations of **Khusimol**.

- Incubation:
  - Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
- Separation of Bound and Free Ligand:
  - Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.
  - Wash the filters three times with cold wash buffer to remove unbound radioligand.
- Quantification:
  - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding as a function of the logarithm of the **Khusimol** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **Khusimol** that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
  - Calculate the inhibition constant (K<sub>i</sub>) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Molecular Mechanism of Action

**Khusimol** exerts its biological effects by competitively inhibiting the binding of arginine vasopressin (AVP) to the vasopressin V1a receptor (V1aR). The V1aR is a G protein-coupled receptor (GPCR) that, upon activation by AVP, initiates a well-defined signaling cascade.

## Vasopressin V1a Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the V1a receptor is depicted below. **Khusimol**, as a competitive antagonist, prevents the initiation of this cascade by AVP.

Caption: V1a receptor signaling pathway and **Khusimol**'s point of inhibition.

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